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Compound of Interest

Compound Name: ONO-8711

Cat. No.: B1677322

Introduction

ONO-8711 is a selective antagonist of the prostaglandin E receptor 1 (EP1). Prostaglandin E2
(PGE2), the natural ligand for the EP1 receptor, is a potent signaling molecule that has been
implicated in the promotion of various cancers. Elevated levels of PGE2 are frequently
observed in the tumor microenvironment, where it contributes to tumor growth, invasion,
angiogenesis, and the suppression of anti-tumor immunity. By blocking the EP1 receptor, ONO-
8711 aims to counteract these pro-tumorigenic effects. This technical guide provides an in-
depth overview of the preclinical data on ONO-8711, focusing on its mechanism of action and
its impact on the tumor and its surrounding microenvironment.

Core Mechanism of Action: EP1 Receptor
Antagonism

PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1,
EP2, EP3, and EP4. ONO-8711 specifically targets the EP1 receptor. The binding of PGE2 to
the EP1 receptor activates the Gaq protein subunit, leading to the activation of phospholipase
C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from
intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade can
subsequently activate downstream pathways, including the nuclear factor-kappaB (NF-kB) and
mitogen-activated protein kinase (MAPK) pathways, which are known to regulate cellular
processes such as proliferation, survival, and inflammation.[1][2]
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ONO-8711 Mechanism of Action
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ONO-8711 blocks PGE2 binding to the EP1 receptor, inhibiting downstream signaling.
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Effects on the Tumor

Preclinical studies have demonstrated that ONO-8711 has a direct inhibitory effect on tumor
growth and development across various cancer models. These effects are primarily attributed

to the induction of apoptosis and the suppression of cell proliferation.

Quantitative Data on Anti-Tumor Efficacy
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Breast Cancer

PhIP-induced in
female Sprague-

Dawley rats

800 ppm ONO-
8711 in diet

- Incidence: 56%
vs. 79% in
control (P <
0.05)-
Multiplicity: 1.2

vs. 2.5 tumors/rat

in control (P <
0.05)- Volume:
0.7cm3vs. 1.4
cm3 in control (P
< 0.01)-
Apoptosis:
Increased by
158% (P < 0.05)

[3]4]

Colon Cancer

Azoxymethane
(AOM)-induced
aberrant crypt
foci (ACF) in
male F344 rats

800 ppm ONO-
8711 in diet

- Total
ACF/colon:
Reduced by
31%- Cell
Proliferation
(BrdUrd labeling
index): Reduced
by 66%

[5]

Intestinal Polyps

APC1309

knockout mice

400 ppm ONO-
8711 in diet for 6

weeks

- Mean polyp
area: Reduced
by 12%

[6]

Tongue Cancer 4-Nitroquinoline 400 ppm and - Incidence: 29%  [7]
1-oxide (4-NQO)- 800 ppm ONO- in both treatment
induced in male 8711 in diet groups vs. 64%

Fischer 344 rats

in control (P <
0.05)-
Multiplicity: 0.35
(400 ppm) and
0.29 (800 ppm)
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vs. 0.88
tumors/rat in
control (P < 0.05)

Effects on the Tumor Microenvironment

While direct studies on the comprehensive effects of ONO-8711 on the tumor
microenvironment are limited, inferences can be drawn from the known roles of PGE2-EP1
signaling.

Angiogenesis

PGE?2 is generally considered a pro-angiogenic molecule. However, the specific roles of the EP
receptors in this process are distinct. One study investigating tumor-associated angiogenesis
found that topical injections of an EP3 antagonist, but not an EP1 antagonist (ONO-8711),
significantly suppressed angiogenesis and tumor growth. This suggests that EP1 signaling may
not be the primary pathway through which PGE2 promotes angiogenesis in the tumor
microenvironment.[7]

Immune Modulation

PGE?2 is a well-established immunosuppressive molecule within the tumor microenvironment. It
can promote the differentiation and recruitment of myeloid-derived suppressor cells (MDSCs),
inhibit the function of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes
(CTLs), and promote the expansion of regulatory T cells (Tregs).[8][9][10][11] These effects are
predominantly mediated through the EP2 and EP4 receptors. The direct impact of ONO-8711
on the immune cell infiltrate in the tumor microenvironment has not been extensively
characterized in publicly available literature.

Other Microenvironmental Effects

In human umbilical vein endothelial cells (HUVECs), ONO-8711 was shown to significantly
decrease cytokine-induced tissue factor expression.[12] Tissue factor is involved in coagulation
and can also play a role in tumor progression and angiogenesis.

Experimental Protocols
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Detailed methodologies for key preclinical studies are summarized below.

PhiIP-Induced Breast Cancer in Rats

e Animal Model: Female Sprague-Dawley rats.[3][4]

e Carcinogen: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) administered by
gavage at 85 mg/kg body weight, four times weekly for two weeks.[3][4]

o Treatment: Dietary administration of ONO-8711 at 400 ppm or 800 ppm, starting after the
last dose of PhIP and continuing for 20 weeks.[3][4]

« Endpoint Analysis: Tumor incidence, multiplicity, and volume were measured. Apoptosis in
tumor cells was quantified. EP1 receptor expression was detected by reverse transcription-
polymerase chain reaction (RT-PCR).[3][4]

Experimental Workflow: PhIP-Induced Breast Cancer
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Workflow for the PhIP-induced breast cancer study.
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AOM-Induced Aberrant Crypt Foci in Rats

o Animal Model: Male F344 rats.[5]

o Carcinogen: Azoxymethane (AOM) administered via subcutaneous injection at 15 mg/kg
body weight, once weekly for two weeks.[5]

o Treatment: Dietary administration of ONO-8711 at 400 ppm or 800 ppm for 5 weeks.[5]

o Endpoint Analysis: The total number of aberrant crypt foci (ACF) per colon was counted. Cell
proliferation was assessed using 5-bromodeoxyuridine (BrdUrd) labeling.[5]

Conclusion

ONO-8711 is a selective EP1 receptor antagonist with demonstrated preclinical efficacy in
suppressing the development of breast, colon, and tongue cancers. Its primary mechanism of
action involves the inhibition of cell proliferation and the induction of apoptosis in tumor cells.
While the broader effects of PGE2 on the tumor microenvironment, particularly its
immunosuppressive and pro-angiogenic roles, are well-documented, the specific contribution of
the EP1 receptor to these processes appears to be less pronounced compared to the EP2,
EP3, and EP4 receptors. Further research is needed to fully elucidate the impact of ONO-8711
on the immune and stromal components of the tumor microenvironment. The existing data,
however, strongly support the continued investigation of ONO-8711 as a potential agent for
cancer chemoprevention and therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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